3-Fluoro-4-(1,2,4-oxadiazol-3-YL)phenylboronic acid
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Overview
Description
3-Fluoro-4-(1,2,4-oxadiazol-3-YL)phenylboronic acid is a compound that belongs to the class of boronic acids, which are known for their versatile applications in organic synthesis, medicinal chemistry, and material science. The presence of the 1,2,4-oxadiazole ring and the fluorine atom in its structure imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of hydrazide analogs with carbon disulfide and potassium hydroxide in ethanol, followed by nucleophilic alkylation . The reaction conditions often require refluxing the mixture until the evolution of hydrogen sulfide ceases .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Crystallization techniques are employed to obtain the desired crystalline forms of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(1,2,4-oxadiazol-3-YL)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, hydrogen gas for reduction, and oxidizing agents like potassium permanganate for oxidation. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include biaryl compounds, reduced heterocycles, and oxidized derivatives. These products have significant applications in medicinal chemistry and material science .
Scientific Research Applications
3-Fluoro-4-(1,2,4-oxadiazol-3-YL)phenylboronic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound exhibits biological activities, including anticancer, antiviral, and antibacterial properties
Medicine: It is investigated for its potential as a therapeutic agent in cancer treatment and as a diagnostic tool
Industry: The compound is used in the development of advanced materials, including sensors and catalysts
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(1,2,4-oxadiazol-3-YL)phenylboronic acid involves its interaction with specific molecular targets and pathways. The oxadiazole ring can inhibit enzymes like thymidylate synthetase, leading to the prevention of DNA synthesis in cancer cells . The boronic acid group can form reversible covalent bonds with biological molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Fluorophenylboronic acids: These compounds have the boronic acid group and fluorine atom, contributing to their unique chemical properties.
Uniqueness
3-Fluoro-4-(1,2,4-oxadiazol-3-YL)phenylboronic acid is unique due to the combination of the oxadiazole ring, fluorine atom, and boronic acid group. This combination imparts enhanced biological activity, chemical stability, and versatility in synthetic applications .
Properties
Molecular Formula |
C8H6BFN2O3 |
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Molecular Weight |
207.96 g/mol |
IUPAC Name |
[3-fluoro-4-(1,2,4-oxadiazol-3-yl)phenyl]boronic acid |
InChI |
InChI=1S/C8H6BFN2O3/c10-7-3-5(9(13)14)1-2-6(7)8-11-4-15-12-8/h1-4,13-14H |
InChI Key |
OKCNMMZRQHSALE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)C2=NOC=N2)F)(O)O |
Origin of Product |
United States |
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